2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Description
Properties
IUPAC Name |
2-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,15)11(14)10-5-3-9(4-6-10)7-8-13/h3-6,13,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGNMXPEVGWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625925 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106797-54-0 | |
| Record name | 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one involves several steps. One common method starts with ethylene glycol phenyl ether acetate as the raw material. This compound undergoes a Friedel-Crafts reaction with isobutyl chloride under the catalysis of a Lewis acid, such as aluminum chloride, at a temperature range of -5 to 5°C. The reaction time is typically between 3 to 6 hours .
After the Friedel-Crafts reaction, the product is subjected to bromination using N,N-dimethylformamide (DMF) or iodine as the catalyst. The brominated product is then hydrolyzed using a phase transfer catalyst and an alkaline solution, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one often involves the use of dichloromethane or dichloroethane as solvents during the bromination process. This method avoids the use of acetic acid, which can be corrosive to equipment. The phase transfer catalyst used in the hydrolysis step allows for a more efficient reaction, reducing the need for large amounts of ethanol and simplifying the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
As a photoinitiator, 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one absorbs light energy and undergoes a photochemical reaction to generate free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to efficiently absorb light and produce reactive species that drive the polymerization process .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
Key Findings :
- Irgacure 2959’s lower LogP (0.695) and hydroxyl groups enhance water solubility, making it ideal for biomedical hydrogels .
- Omnirad 127’s higher molecular weight and LogP (~2.5) reduce migration, favoring food-safe coatings .
- HMPP’s liquid state simplifies blending in solvent-free systems but increases volatility .
Critical Analysis :
Biological Activity
2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one, commonly referred to as I2959, is a photoinitiator widely used in polymer chemistry. Its structure comprises a hydroxyl group and an aromatic ring, which contribute to its biological activity. This article explores the biological activity of I2959, including its pharmacological properties, potential applications, and relevant research findings.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.254 g/mol
- CAS Number : 106797-54-0
- Purity : 99% .
Photoinitiation Mechanism
I2959 functions primarily as a Type I photoinitiator, generating free radicals upon exposure to UV light. These radicals initiate polymerization processes in various applications, including dental materials and coatings. The efficiency of I2959 as a photoinitiator is attributed to its ability to absorb UV light effectively and generate reactive species that can propagate polymer chains .
Antimicrobial Activity
Research has indicated that I2959 exhibits antimicrobial properties. A study demonstrated that formulations containing I2959 showed significant antibacterial activity against various pathogens, suggesting potential applications in medical devices and coatings that require antimicrobial protection .
Cytotoxicity Studies
Cytotoxicity assessments of I2959 have been conducted to evaluate its safety profile. In vitro studies have shown that while I2959 can induce cell death in certain cancer cell lines, it exhibits lower toxicity towards normal human cells, indicating its potential for selective targeting in cancer therapy .
Case Studies
- Dental Applications :
- Polymer Coatings :
Comparative Analysis of Photoinitiators
| Photoinitiator | Type | Efficiency | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| I2959 | Type I | High | Yes | Moderate |
| Benzoin Ether | Type II | Moderate | No | Low |
| Camphorquinone | Type II | High | No | High |
Mechanistic Insights
Studies have elucidated the mechanisms by which I2959 exerts its biological effects. The generation of free radicals leads to oxidative stress in microbial cells, resulting in membrane damage and cell death. Additionally, the compound's ability to modulate cellular pathways has been investigated, revealing potential roles in apoptosis and cell signaling .
Future Directions
The ongoing research aims to explore the full spectrum of biological activities associated with I2959, particularly its applications in drug delivery systems and as a therapeutic agent in oncology. Further studies are needed to fully understand its interactions at the molecular level and optimize its use in various biomedical applications.
Q & A
Q. What are the key physicochemical properties of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one, and how are they experimentally determined?
The compound’s critical properties include:
Q. Methodological Guidance :
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified under H412 (harmful to aquatic life with long-lasting effects). Key precautions include:
Q. Methodological Guidance :
Q. How is this compound utilized as a photoinitiator in polymer synthesis?
The compound acts as a Type I photoinitiator , generating free radicals under UV light (240–360 nm). Applications include:
Q. Methodological Guidance :
- Optimization : Degas solvents (e.g., THF) via freeze-pump-thaw cycles to minimize oxygen inhibition .
- Kinetic Monitoring : Track conversion rates via real-time FT-IR (C=C bond attenuation at 1630 cm⁻¹) .
Advanced Questions
Q. What advanced techniques characterize its photodegradation pathways and by-products?
Degradation studies require:
Q. Data Contradiction Analysis :
Q. How can researchers resolve contradictions in its photoinitiation efficiency across different polymer systems?
Conflicting efficiency reports (e.g., in thiol-ene vs. acrylate systems) stem from:
- Radical Scavenging : Thiols may quench radicals prematurely. Use additives (e.g., amines) to stabilize radicals .
- Matrix Effects : Viscosity impacts radical mobility. Compare DSC-measured values to correlate conversion rates .
Q. Methodological Guidance :
Q. What strategies improve its compatibility with water-based formulations?
Challenges include poor solubility and hydrolysis. Solutions involve:
- Copolymerization : Graft hydrophilic moieties (e.g., PEG) to enhance aqueous dispersibility .
- Microencapsulation : Use liposomes or cyclodextrins to stabilize the compound in aqueous media .
Q. Validation :
- Monitor stability via dynamic light scattering (DLS) and UV-vis spectroscopy (absorbance at λmax 280 nm) .
Q. How is computational modeling applied to predict its reactivity in novel synthetic routes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
